
1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is characterized by a cycloheptane ring substituted with a hydroxyethyl group and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, respectively .
Scientific Research Applications
1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde can be compared with similar compounds such as:
Cycloheptane-1-carbaldehyde: Lacks the hydroxyethyl group, resulting in different reactivity and applications.
1-(2-Hydroxyethyl)cyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cycloheptane ring, leading to variations in chemical properties and biological activities.
1-(2-Hydroxyethyl)cyclooctane-1-carbaldehyde: Features a larger cyclooctane ring, which affects its steric and electronic properties
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9,11H,1-8H2 |
InChI Key |
OLEGJLWAPFVBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CCO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


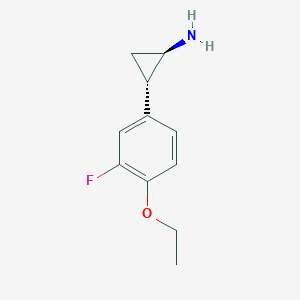
![4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione](/img/structure/B13297734.png)
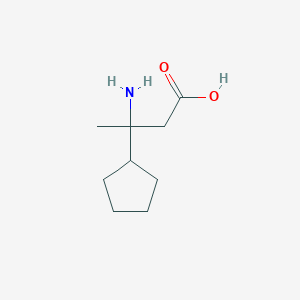

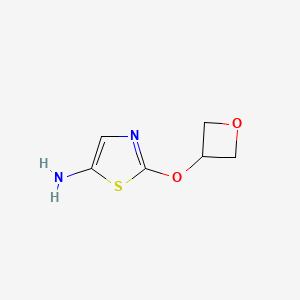


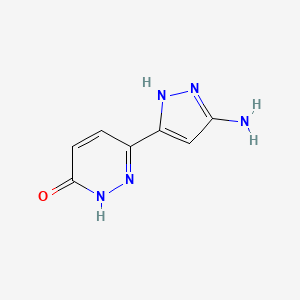
![3-bromo-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13297786.png)
![2-{[(2-Chloro-6-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13297788.png)
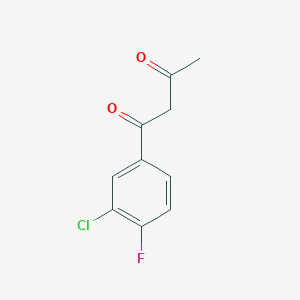

![2-[(3-Methylpentan-2-yl)amino]propane-1,3-diol](/img/structure/B13297820.png)
![N'-hydroxy-1,4-diazabicyclo[2.2.2]octane-2-carboximidamide](/img/structure/B13297822.png)
